molecular formula C15H20O3 B1251386 Curcumenolactone B

Curcumenolactone B

Cat. No.: B1251386
M. Wt: 248.32 g/mol
InChI Key: LWEBVMKVDYHHRS-BHPKHCPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curcumenolactone B is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton fused with a lactone ring. These compounds are frequently isolated from plants in the Curcuma genus and are known for their anti-inflammatory, anticancer, and antimicrobial properties . Sesquiterpene lactones typically exert biological effects via alkylation of thiol groups in proteins, modulating pathways like NF-κB and MAPK .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4aR,5R,5aS,6aR)-3,5a-dimethyl-5-(3-oxobutyl)-4a,5,6,6a-tetrahydro-4H-cyclopropa[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h11-13H,4-7H2,1-3H3/t11-,12-,13-,15+/m1/s1

InChI Key

LWEBVMKVDYHHRS-BHPKHCPMSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@H]([C@@]3(C[C@H]2OC1=O)C)CCC(=O)C

Canonical SMILES

CC1=C2CC3C(C3(CC2OC1=O)C)CCC(=O)C

Synonyms

curcumenolactone B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Curcumenolactone B belongs to a broader family of sesquiterpene lactones. Data is derived from , which catalogs structurally related compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Price (20 mg)
Britannilactone 33620-72-3 C₁₅H₂₂O₄ 266.3 Base lactone core, no acetyl groups $318
1-O-Acetyl britannilactone 681457-46-5 C₁₇H₂₄O₅ 266.34 Single acetyl group at O-1 position $338
1,6-O,O-Diacetylbritannilactone 1286694-67-4 C₁₉H₂₆O₆ 392.48* Acetylation at O-1 and O-6 positions Inquiry
Dibritannilactone B 1829580-18-8 C₃₄H₄₆O₉ 598.72 Dimeric structure with complex substitutions Inquiry
Carabrone 1748-81-8 C₁₅H₂₀O₃ 248.32 Cyclic ketone, unsaturated lactone N/A

*Molecular weight discrepancy noted in (likely typographical; theoretical MW for C₁₉H₂₆O₆ is ~362.4).

Key Findings:

Structural Complexity: this compound’s core likely resembles Britannilactone (C₁₅H₂₂O₄), a monocyclic sesquiterpene lactone. Acetylation, as seen in 1-O-Acetyl britannilactone, increases lipophilicity and may enhance membrane permeability, a critical factor in drug bioavailability . Dibritannilactone B (C₃₄H₄₆O₉) represents a dimeric derivative, suggesting this compound could form similar conjugates to modulate biological activity or stability.

Functional Implications: Acetylation: Derivatives like 1-O-Acetyl britannilactone and 1,6-O,O-Diacetylbritannilactone demonstrate how esterification at hydroxyl groups can alter solubility and metabolic resistance. This is a common strategy in prodrug design .

Biological Activity: While explicit data on this compound is absent, analogs like Xanthatin (CAS#26791-73-1) and Carabrone (CAS#1748-81-8) exhibit anticancer activity via ROS induction and apoptosis. Structural similarities suggest this compound may share these pathways .

Cost and Accessibility :

  • Britannilactone derivatives are commercially available at premium prices (e.g., $318–$338/20 mg), reflecting their utility in high-value drug discovery workflows .

Q & A

Q. How can researchers design interdisciplinary studies to explore this compound’s potential in combination therapies?

  • Methodological Answer : Use factorial design experiments to test synergies with standard anti-inflammatory drugs (e.g., dexamethasone). Apply Chou-Talalay models for combination index (CI) calculations. Include pharmacokinetic studies (e.g., plasma half-life) and toxicity screens (MTT/hemolysis assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Curcumenolactone B
Reactant of Route 2
Reactant of Route 2
Curcumenolactone B

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